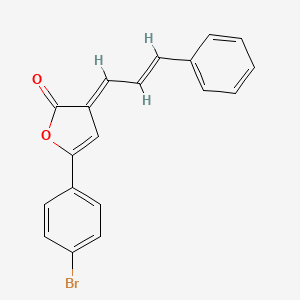
5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanone, also known as bromofuranone, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a member of the furanone family, which is known for its diverse biological activities. Bromofuranone has been found to exhibit promising biological properties, which make it an attractive candidate for further study. In
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects through the inhibition of the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Bromofuranone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee is its diverse range of biological activities, which make it an attractive candidate for use in scientific research. Additionally, its synthesis method is relatively simple and can be scaled up for large-scale production. However, one of the limitations of 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee. One area of interest is in the development of new drugs based on the structure of 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee and its potential applications in various fields, including medicine and agriculture. Finally, there is a need for more studies to explore the safety and toxicity of 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee in various animal models.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee can be achieved through the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide. This reaction leads to the formation of 5-(4-bromophenyl)-3-oxo-2,3-dihydrofuran-2-carboxylic acid ethyl ester, which can be further transformed into 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee through the use of a strong acid catalyst.
Aplicaciones Científicas De Investigación
Bromofuranone has been shown to exhibit a range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. These properties make it a promising candidate for use in scientific research. One of the most important applications of 5-(4-bromophenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanonee is in the field of drug discovery, where it can be used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
(3E)-5-(4-bromophenyl)-3-[(E)-3-phenylprop-2-enylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO2/c20-17-11-9-15(10-12-17)18-13-16(19(21)22-18)8-4-7-14-5-2-1-3-6-14/h1-13H/b7-4+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATTVWAZTFNYQV-LHQXNBGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-bromophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)
![2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)


![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
![butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5170684.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)](/img/structure/B5170724.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)